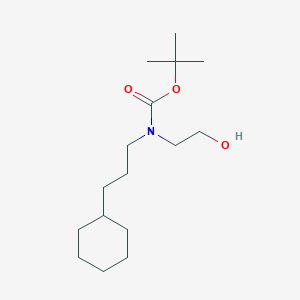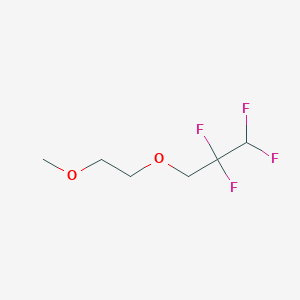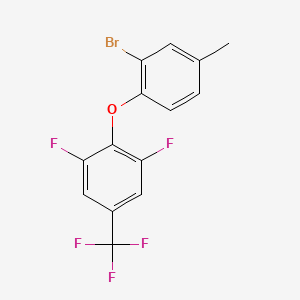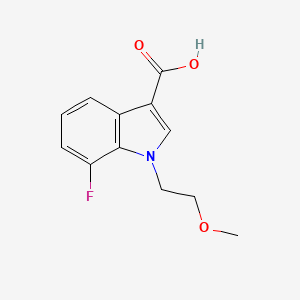
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, a methoxy-ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with an appropriately substituted indole derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The 1st position is alkylated with 2-methoxy-ethyl bromide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxaldehyde or 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
Reduction: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-methanol.
Substitution: Products depend on the nucleophile used, such as 7-amino-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound could be explored for its interactions with biological targets.
Medicine
Medicinally, indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. This compound could be investigated for its therapeutic potential in these areas.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methoxy-ethyl group can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Indole-3-carboxylic acid: Lacks the fluorine and methoxy-ethyl groups, making it less lipophilic and potentially less bioactive.
7-fluoroindole: Lacks the carboxylic acid and methoxy-ethyl groups, which may reduce its versatility in chemical reactions.
1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which may affect its binding properties and stability.
Uniqueness
The presence of both the fluorine atom and the methoxy-ethyl group in 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid makes it unique. These functional groups can enhance its chemical reactivity, biological activity, and pharmacokinetic profile, distinguishing it from other indole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C12H12FNO3 |
|---|---|
分子量 |
237.23 g/mol |
IUPAC 名称 |
7-fluoro-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-17-6-5-14-7-9(12(15)16)8-3-2-4-10(13)11(8)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI 键 |
QJHJCRLBTYSSBG-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(C2=C1C(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


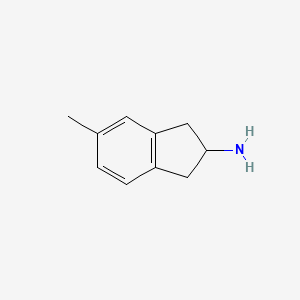
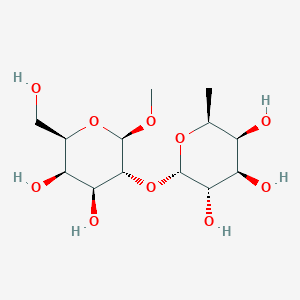
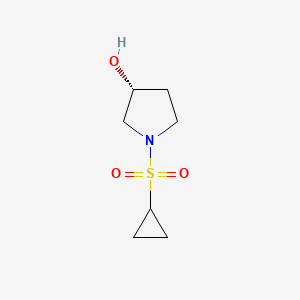

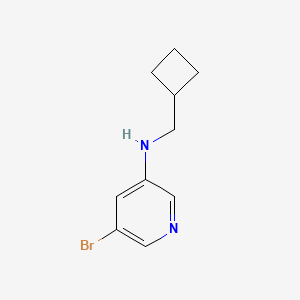
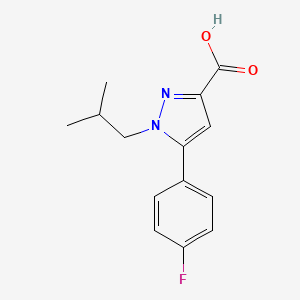

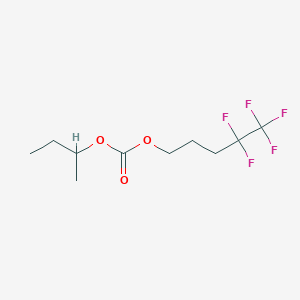
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

